5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine
Overview
Description
5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is a compound that features a thiazole ring substituted with an aminomethyl group and a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The thiazole ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: LiAlH4, NaBH4.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Alcohols from silyl ether cleavage.
Scientific Research Applications
5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing selective reactions at other functional sites. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity .
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone .
Comparison: 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is unique due to the presence of both a thiazole ring and a tert-butyldimethylsilyloxy group. This combination provides distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that may only contain one of these functional groups .
Properties
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMXUHUAXJBDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727064 | |
Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083059-77-1 | |
Record name | 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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